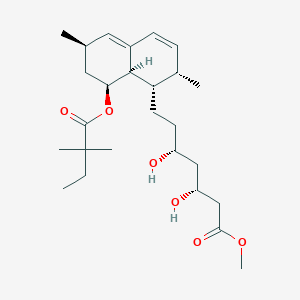

Simvastatin Hydroxy Acid Methyl Ester

Description

Propriétés

IUPAC Name |

methyl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O6/c1-7-26(4,5)25(30)32-22-13-16(2)12-18-9-8-17(3)21(24(18)22)11-10-19(27)14-20(28)15-23(29)31-6/h8-9,12,16-17,19-22,24,27-28H,7,10-11,13-15H2,1-6H3/t16-,17-,19+,20+,21-,22-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVXHKJGHXLLPK-RVTXAWHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OC)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70453246 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145576-26-7 | |

| Record name | Simvastatin Hydroxy Acid Methyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70453246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways Leading to Simvastatin Hydroxy Acid Methyl Ester

Targeted Synthesis from Simvastatin (B1681759) Hydroxy Acid or Related Precursors

The primary route for the intentional synthesis of simvastatin hydroxy acid methyl ester involves the direct chemical modification of simvastatin hydroxy acid or its precursors. Esterification is the key reaction in this process.

Esterification Reactions

Esterification is a chemical process that forms an ester as the product. In the context of this compound, this involves the reaction of the carboxylic acid group of simvastatin hydroxy acid with methanol (B129727).

Research has shown that this compound can be formed from statin lactones in alkaline solutions containing methanol. nih.gov The process begins with the hydrolysis of the simvastatin lactone ring under alkaline conditions to form the corresponding open-ring hydroxy acid. In the presence of methanol, this hydroxy acid can then undergo esterification to yield the methyl ester. nih.gov

Studies have demonstrated that while the conversion of the lactone form of statins to their hydroxy acid form can be achieved in various alkaline solutions, the subsequent transformation to the methyl ester is specific to methanolic environments. The extent of this transformation has been observed to increase as the concentration of methanol in the solution rises. nih.gov

Table 1: Transformation of Statins in Different Alkaline Solutions

| Alkaline Solution Composition | Primary Product | Secondary Product |

|---|---|---|

| 0.1 N NaOH or 0.05 N KOH in 25-50% acetonitrile | Simvastatin Hydroxy Acid | - |

It is crucial to distinguish the formation of the methyl ester from the methylation of other hydroxyl groups on the simvastatin molecule. While the term "methylation" can be used broadly, in this context, it refers to the formation of an ester from the carboxylic acid. Other reactions, such as those employing reagents like dimethyl sulfate, are used to methylate the β-hydroxy group of the lactone ring, resulting in the formation of a different compound, a methyl ether of simvastatin, not the hydroxy acid methyl ester. nih.gov The synthesis of this compound specifically targets the carboxylic acid moiety of the open-ring structure.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound from esterification reactions are dependent on several key parameters. While specific optimization studies for this exact compound are not extensively detailed in the literature, principles of Fischer esterification can be applied. The optimization would typically involve a systematic variation of the following conditions:

Temperature: Increasing the reaction temperature generally accelerates the rate of esterification.

Catalyst Concentration: An acid catalyst is typically required for the esterification of a carboxylic acid with an alcohol. The concentration of this catalyst can significantly influence the reaction rate.

Methanol/Substrate Ratio: Using a large excess of methanol can shift the reaction equilibrium towards the formation of the methyl ester, thereby increasing the yield.

Water Content: The presence of water can promote the reverse reaction (ester hydrolysis). Therefore, minimizing water in the reaction mixture is crucial for maximizing the yield of the ester.

Table 2: Key Parameters for Optimization of Simvastatin Hydroxy Acid Esterification

| Parameter | Effect on Yield | Rationale |

|---|---|---|

| Temperature | Increase | Increases reaction rate |

| Acid Catalyst Concentration | Increase | Speeds up the reaction |

| Methanol to Substrate Ratio | Increase | Shifts equilibrium towards product formation |

Formation as a Chemical Degradation Product or By-product

This compound is not only a product of targeted synthesis but can also be formed as an impurity or degradation product under certain conditions, particularly in the presence of methanol.

Solvolysis in Methanolic Environments

Solvolysis is a chemical reaction in which the solvent, in this case, methanol, is one of the reagents. Simvastatin can undergo solvolysis in methanolic environments, leading to the formation of this compound.

This phenomenon has been observed during analytical procedures, such as high-performance liquid chromatography (HPLC). When using a mobile phase containing methanol at a high pH, simvastatin can degrade on the chromatography column. thieme-connect.com This on-column degradation involves the transesterification of the simvastatin lactone, where methanol attacks the ester bond of the lactone ring, leading to the formation of the open-ring methyl ester. thieme-connect.com The identity of this degradation product has been confirmed by mass spectrometry, which shows an elemental composition corresponding to this compound. thieme-connect.com

This formation as a degradation product highlights the reactivity of the simvastatin lactone ring in the presence of alcoholic solvents under certain pH conditions.

Stability Studies and Degradation Kinetics in Relevant Solvents

The stability of simvastatin is intrinsically linked to the hydrolytic degradation of its lactone ring, a process that is highly dependent on both pH and temperature. The degradation of simvastatin in aqueous solutions follows pseudo-first-order kinetics. nih.gov The rate of this degradation is significantly accelerated in alkaline conditions compared to acidic or neutral environments. nih.gov

Kinetic studies reveal a dramatic increase in the instability of simvastatin as the pH rises. At 40°C, the degradation rate constant (k) is 66 times higher at pH 8 compared to pH 6. The instability becomes so pronounced that at a pH of 9, the hydrolysis occurs spontaneously even at room temperature. Extrapolated data for 25°C shows that a 10% degradation (t90) of simvastatin occurs in just 8.6 hours at pH 8. The compound is significantly more stable at lower pH values; it is 22 times more stable at pH 7 and 160 times more stable at pH 5 when compared to its stability at pH 8.

The choice of solvent is also a critical factor in the degradation pathway. In alkaline solutions prepared with methanol, the conversion of the lactone form is not only complete but also leads to the subsequent formation of the methyl ester of the hydroxy acid. researchgate.net The extent of this transformation to the methyl ester increases as the concentration of methanol in the solution rises. researchgate.net This highlights that under specific conditions (alkaline pH in a methanolic solvent), the degradation pathway of simvastatin leads directly to the formation of this compound.

Kinetic Parameters for Simvastatin Degradation at 60°C

This table summarizes the kinetic rate constant (k), half-life (t1/2), and time for 10% degradation (t90) of simvastatin at different pH values, demonstrating the compound's increased instability in alkaline conditions.

| pH | k (h⁻¹) | t1/2 (h) | t90 (h) | Reference |

|---|---|---|---|---|

| 5.0 | 0.0031 | 223.6 | 34.0 | |

| 6.0 | 0.0092 | 75.3 | 11.5 | |

| 7.0 | 0.0227 | 30.5 | 4.6 | |

| 8.0 | 0.5010 | 1.4 | 0.2 |

Analytical Research for Characterization and Quantification of Simvastatin Hydroxy Acid Methyl Ester

Chromatographic Separation Techniques

The characterization and quantification of Simvastatin (B1681759) Hydroxy Acid, the active metabolite of Simvastatin, rely heavily on robust chromatographic separation techniques. These methods are essential for distinguishing the analyte from its parent compound and other potential impurities, particularly in complex matrices like biological fluids or pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose, offering high resolution, sensitivity, and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are fundamental for the routine analysis of Simvastatin and its hydroxy acid metabolite. The development of a successful HPLC method involves a systematic optimization of various parameters to achieve adequate separation and quantification. Validation is then performed according to guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is reliable, accurate, and precise for its intended application. researchgate.netnih.gov

The choice of stationary phase is critical for achieving the desired chromatographic separation. For the analysis of Simvastatin and Simvastatin Hydroxy Acid, reversed-phase columns are predominantly used.

Stationary Phase: C18 and C8 columns are the most commonly reported stationary phases. These nonpolar stationary phases provide effective retention and separation of the relatively nonpolar Simvastatin and its more polar hydroxy acid metabolite. For instance, a Phenomenex C18 column (250 mm x 4.6 mm, 5 µm) has been successfully used. researchgate.net Other studies have utilized columns like the Eclipse XDB-C8 (100 × 4.6 mm; 3.5 μm) and KYA TECH HIQ SIL C18 (150 × 4.6 mm, 5 μm). medpharmres.comnih.gov

Mobile Phase Optimization: The mobile phase composition is optimized to control the retention and elution of the analytes. A mixture of an organic solvent and an aqueous buffer is typically used. Acetonitrile and methanol (B129727) are common organic modifiers, while the aqueous phase often consists of water or a buffer like phosphate (B84403) or ammonium acetate to control pH and improve peak shape. nih.govnih.gov For example, a mobile phase consisting of acetonitrile and water (60:40 v/v) has been used effectively. researchgate.netresearchgate.net Another study optimized separation using a mobile phase of acetonitrile and 1 mM ammonium acetate buffer at a pH of 4.5. medpharmres.com The addition of acids like orthophosphoric acid or formic acid to the mobile phase is also a common practice to control the ionization of the analytes and improve chromatographic performance. nih.gov

Table 1: Examples of HPLC Stationary and Mobile Phases

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Phenomenex C-18, 5 µm, 250 mm x 4.6 mm | Ethanol: Acetonitrile: Water (30:30:40 v/v) | |

| Phenomenex Luna C18, 5µm, 250mm × 4.6mm | Acetonitrile: Water (60:40 v/v) | researchgate.net |

| KYA TECH HIQ SIL C18, 5 µm, 150 × 4.6 mm | Acetonitrile: Water (80:20 v/v) with 0.1% orthophosphoric acid | nih.gov |

| Eclipse XDB-C8, 3.5 μm, 100 × 4.6 mm | Acetonitrile and 1 mM ammonium acetate buffer (pH 4.5) | medpharmres.com |

Both isocratic and gradient elution strategies are employed in the HPLC analysis of Simvastatin Hydroxy Acid, with the choice depending on the complexity of the sample and the required analysis time.

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analytical run. lcms.cz This approach is simpler and results in more stable baselines. It is suitable for the analysis of simple mixtures where all components have similar retention characteristics. Several validated methods utilize isocratic elution, such as a mobile phase of acetonitrile and water in a 60:40 ratio, which allows for a retention time of approximately 4 minutes for Simvastatin. researchgate.net

Gradient Elution: This strategy involves changing the composition of the mobile phase during the separation. lcms.cz Typically, the proportion of the organic solvent is increased over time to elute more strongly retained components. Gradient elution is particularly useful for analyzing complex samples containing compounds with a wide range of polarities. nih.gov It can significantly reduce analysis time and improve peak resolution for complex mixtures. lcms.cz For instance, a gradient method for Simvastatin and its hydroxy acid form started with 60% acetonitrile, which was increased to 80% over 6 minutes. medpharmres.com Another gradient method used a mobile phase of 0.1% orthophosphoric acid and acetonitrile, with the proportion of acetonitrile changing over the run to separate Simvastatin from five potential impurities. asianpubs.org

UV-Vis spectroscopy is the most common detection method for the HPLC analysis of Simvastatin and its metabolites due to the presence of a chromophore in their molecular structure.

UV-Vis Detection: A fixed-wavelength UV detector is set to a specific wavelength where the analyte exhibits maximum absorbance to achieve high sensitivity. For Simvastatin and its derivatives, detection is commonly performed in the range of 238-240 nm. researchgate.net Other wavelengths, such as 271 nm, have also been reported.

Diode Array Detection (DAD): A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, acquires the entire UV-Vis spectrum for each point in the chromatogram. biocompare.com This provides several advantages over a single-wavelength detector. It allows for the selection of the optimal detection wavelength after the analysis is complete and can help in peak purity assessment by comparing spectra across a single chromatographic peak. biocompare.comresearchgate.net DAD is also useful for identifying co-eluting impurities by detecting spectral differences. researchgate.net The simultaneous monitoring at multiple wavelengths provided by DAD is valuable in method development and for the analysis of degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of Simvastatin Hydroxy Acid in biological matrices like plasma, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govscielo.br This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired performance. medpharmres.com The high selectivity of LC-MS/MS allows for minimal sample preparation and shorter chromatographic run times compared to HPLC-UV methods. scielo.br

The optimization of mass spectrometric parameters is crucial for achieving high sensitivity and specificity in LC-MS/MS analysis.

Ionization: Electrospray ionization (ESI) is the most commonly used ionization technique for Simvastatin and its metabolites. medpharmres.com It is a soft ionization method that typically produces protonated molecules [M+H]+ in the positive ion mode or deprotonated molecules [M-H]- in the negative ion mode. For Simvastatin, the protonated molecule [M+H]+ is often monitored. researchgate.net Interestingly, for the simultaneous analysis of Simvastatin and its hydroxy acid form, a method utilized ESI in positive mode for Simvastatin and negative mode for the hydroxy acid metabolite to achieve optimal sensitivity for both compounds. medpharmres.com

Mass Spectrometric Parameters: In tandem mass spectrometry (MS/MS), precursor ions are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity. The selection of precursor and product ion transitions is specific for each analyte. For example, a validated method for Simvastatin Hydroxy Acid (referred to as SIM-A) used the transition of m/z 435.10 → 319.15 in negative ionization mode. medpharmres.com For Simvastatin itself, the transition m/z 419.3 > 199.0 in positive ion mode is commonly used. researchgate.net The collision energy and other parameters like capillary voltage and desolvation temperature are carefully optimized to maximize the signal of the target analytes. medpharmres.comscielo.br

Table 2: Example of LC-MS/MS Parameters

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Simvastatin (SIM) | Positive ESI | 436.00 | 285.15 | medpharmres.com |

| Simvastatin Hydroxy Acid (SIM-A) | Negative ESI | 435.10 | 319.15 | medpharmres.com |

| Simvastatin (SIM) | Positive ESI | 419.3 | 199.0 | researchgate.net |

Selective Reaction Monitoring (SRM) for Enhanced Sensitivity

Selective Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and selective mass spectrometry technique widely employed for quantifying targeted compounds in complex mixtures. In the analysis of Simvastatin and its metabolites, SRM is crucial for achieving the low detection limits necessary for pharmacokinetic studies. nih.govnih.gov The technique involves two stages of mass analysis: a precursor ion specific to the target analyte is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process significantly reduces background noise and enhances signal specificity.

For the analysis of Simvastatin's active hydroxy acid form (SIMA), which is structurally closely related to the methyl ester, specific precursor-to-product ion transitions are monitored. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, SIMA is often analyzed in negative ionization mode. A common transition monitored is from the deprotonated precursor ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 435.10 to a product ion at m/z 319.15. medpharmres.com Another method might utilize a transition to a product ion at m/z 117. In contrast, the parent compound, Simvastatin, is typically monitored in positive mode, using the transition of its ammonium adduct [M+NH₄]⁺ from m/z 436.00 to a product ion at m/z 285.15. medpharmres.com The selection of these specific ion transitions allows for the confident detection and quantification of the analyte, even at very low concentrations found in biological samples. medpharmres.com

Table 1: SRM Transitions for Simvastatin Hydroxy Acid (SIMA) and Related Compounds

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|---|

| Simvastatin Hydroxy Acid (SIMA) | Negative | 435.10 | 319.15 |

| Simvastatin (SIM) | Positive | 436.00 | 285.15 |

Sample Preparation and Matrix Effects in Complex Samples

The accurate quantification of Simvastatin Hydroxy Acid Methyl Ester in complex biological matrices, such as plasma or tissue, necessitates meticulous sample preparation to remove interfering substances and minimize matrix effects. medpharmres.com Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate quantification if not properly addressed.

A common and effective technique for sample cleanup and concentration is liquid-liquid extraction (LLE). medpharmres.com Solvents like tert-butyl methyl ether (MTBE) and ethyl acetate have been successfully used to extract Simvastatin and its metabolites from human plasma. medpharmres.com For instance, MTBE has been shown to provide better recovery compared to other solvents. medpharmres.com The extraction process is often optimized by adjusting the pH and ionic strength of the sample, for example, by adding an ammonium acetate buffer, to improve recovery and stability of the analytes. medpharmres.com For solid samples like muscle tissue, the process begins with homogenization in a suitable buffer, followed by extraction with a mixture of organic solvents such as methanol and ethanol. nih.govnih.gov

The matrix effect is a critical parameter evaluated during method validation. It is typically determined by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solvent. medpharmres.com Studies on muscle tissue have quantified the matrix effect for Simvastatin Hydroxy Acid (SIMA) at 139%, indicating significant ion enhancement, while for Simvastatin (SIM), it was 87%, indicating ion suppression. nih.govnih.gov Understanding and controlling for these effects is essential for developing a reliable analytical method.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy provides complementary information to fully characterize the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of Simvastatin derivatives. acs.org The chemical shifts and coupling constants in the ¹H NMR spectrum provide detailed information about the connectivity of protons, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For complex structures, two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence), HMBC (Heteronuclear Multiple Bond Coherence), and COSY (Correlation Spectroscopy) are employed to make definitive assignments of all proton and carbon signals. acs.org The synthesis of Simvastatin's β-hydroxy acid has been confirmed using these NMR techniques, providing a reference for the characterization of its methyl ester derivative. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a key step in confirming the identity of a newly synthesized compound or a metabolite. Techniques like Orbitrap MS can measure the mass of an ion with high resolution and accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. researchgate.net For hydroxy-simvastatin, HRMS has been used to obtain exact and accurate mass values, confirming the addition of an oxygen atom to the parent simvastatin molecule. researchgate.net This level of accuracy is crucial for confirming the identity of this compound and distinguishing it from other potential metabolites or impurities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. The resulting spectrum shows characteristic absorption peaks corresponding to specific bond vibrations. nih.gov For this compound, FT-IR analysis is used to confirm the presence of key functional groups. nih.gov

Characteristic peaks for the parent compound, Simvastatin, include a strong absorption for the hydroxyl group (O-H stretching) around 3552 cm⁻¹, aliphatic C-H stretching peaks between 2872-2970 cm⁻¹, and a prominent carbonyl (C=O) stretching peak around 1699 cm⁻¹. acs.org For the methyl ester derivative, additional characteristic peaks would be expected, such as the carbonyl group stretching (C=O) of the ester around 1743 cm⁻¹ and the methoxy group stretching (O-CH₃) near 1197 cm⁻¹. journalajacr.com The presence and position of these peaks in the FT-IR spectrum provide confirmatory evidence of the compound's structure. nih.govmdpi.com

Method Validation Parameters and Performance Characteristics

For an analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. Validation demonstrates that the method is accurate, precise, specific, and robust. For the quantification of this compound, methods are typically validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). medpharmres.comnih.gov

Key validation parameters include:

Linearity: This establishes the range over which the analytical response is directly proportional to the concentration of the analyte. For Simvastatin and its hydroxy acid metabolite, linearity is often established over a concentration range relevant to biological samples, such as 0.1–5 ng/mL. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed at multiple concentration levels (low, medium, and high QC) on the same day (intra-day) and on different days (inter-day). medpharmres.comnih.gov Typically, the accuracy should be within ±15% of the nominal value, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15%. nih.gov

Selectivity: This ensures that the method can unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, or matrix components. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. nih.govjapsonline.com For sensitive LC-MS/MS methods, the LOQ for Simvastatin and its metabolites can be as low as 0.1 ng/mL or less. nih.govnih.gov

Recovery: The extraction efficiency of the sample preparation method is determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. nih.gov Studies have shown extraction recoveries of 99% for Simvastatin Hydroxy Acid from muscle tissue. nih.govnih.gov

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Example of Method Validation Performance Characteristics

| Parameter | Simvastatin (SIM) | Simvastatin Hydroxy Acid (SIMA) | Guideline |

|---|---|---|---|

| Linearity Range | 0.1–5 ng/mL | 0.1–5 ng/mL | R² > 0.99 |

| Intra-day Precision (%RSD) | 6.0–6.9% | 8.1–12.9% | ≤ 15% |

| Inter-day Precision (%RSD) | 6.0–6.9% | 8.1–12.9% | ≤ 15% |

| Accuracy | 91.4–100.1% | 102.2–115.4% | 85-115% |

| Extraction Recovery | 76% | 99% | Consistent & Reproducible |

Data compiled from studies on Simvastatin and its hydroxy acid metabolite in muscle tissue. nih.govplos.org

Specificity and Resolution from Related Substances

Specificity is a critical attribute of any analytical method, ensuring that the signal measured is unequivocally from the analyte of interest, free from interference from other components such as impurities, degradation products, or matrix components. For this compound, a robust analytical method must be able to distinguish it from structurally similar compounds, including simvastatin, simvastatin β-hydroxy acid, and lovastatin (a common precursor and impurity in simvastatin synthesis). nih.gov

High-performance liquid chromatography (HPLC) is a powerful technique for achieving such specificity. A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column to separate these compounds based on their polarity. nih.govresearchgate.net In one study analyzing simvastatin and its impurities, a mobile phase consisting of acetonitrile and water with 0.1% orthophosphoric acid was effective in separating simvastatin from its β-hydroxy acid and methyl ether impurities. nih.gov For this compound, the chromatographic conditions would need to be optimized to ensure a unique retention time, distinct from other related substances. The peak purity can be assessed using a photodiode array (PDA) detector to confirm that the chromatographic peak of this compound is spectrally homogeneous.

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity and Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a series of standard solutions of known concentrations would be prepared and analyzed. The response (e.g., peak area in HPLC) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.999, indicates a strong linear relationship. sciencerepository.org

Based on analytical methods for related simvastatin impurities, the linear range for this compound could be expected to fall within a similar concentration span. For instance, the analytical response for simvastatin impurities has been found to be linear in the concentration range of 0.2–25.6 μg/mL. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These values are crucial for determining trace amounts of the compound, for instance, as an impurity. The LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve. researchgate.net

For related simvastatin impurities like the β-hydroxy acid and methyl ether, LOD and LOQ values have been established. For example, the LOD for simvastatin β-hydroxy acid was reported as 0.026 μg/mL and the LOQ as 0.081 μg/mL. nih.gov It is anticipated that a validated method for this compound would yield similarly low detection and quantification limits.

Table 1: Projected Linearity and Detection Limits for this compound Analysis

| Parameter | Projected Value |

| Linearity Range | 0.2 - 25 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.09 µg/mL |

Interconversion Dynamics Within the Simvastatin Chemical Family

Relationship with Simvastatin (B1681759) Lactone and Simvastatin Hydroxy Acid

Simvastatin is typically administered in an inactive lactone form, which must be converted into its corresponding open-ring β-hydroxy acid form to become biologically active. researchgate.netresearchgate.net This conversion is a pivotal step that initiates its therapeutic action. The relationship between Simvastatin Lactone, Simvastatin Hydroxy Acid, and the subsequent formation of Simvastatin Hydroxy Acid Methyl Ester is a cascade of chemical reactions governed by specific conditions.

The conversion of the inactive Simvastatin Lactone to the active Simvastatin Hydroxy Acid occurs through the chemical hydrolysis of the lactone ring. researchgate.netresearchgate.netnih.gov This process involves the cleavage of the ester bond within the cyclic structure of the lactone, incorporating a water molecule to form the open-chain carboxylic acid. researchgate.netresearchgate.net This hydrolysis can occur both spontaneously through chemical means and enzymatically within the body. researchgate.net The lactone form is considered a prodrug, and this hydrolytic opening is essential for the compound to inhibit its target enzyme, HMG-CoA reductase. researchgate.netgoogle.comgoogleapis.com The hydrolysis is a well-documented phenomenon, and studies have shown that the rate of this conversion is heavily dependent on the surrounding chemical environment, particularly pH. researchgate.netnih.govuchile.cl

Simvastatin Hydroxy Acid can undergo further transformation through esterification. In the presence of methanol (B129727), the carboxylic acid group of Simvastatin Hydroxy Acid can react to form this compound. researchgate.net This reaction involves the condensation of the carboxylic acid with methanol, resulting in the formation of a methyl ester and water. The formation of this methyl ester has been identified as a potential byproduct when methanol is used in certain steps of simvastatin synthesis or analysis. researchgate.netnih.gov For instance, analysis of HPLC fractions of simvastatin degradation products has confirmed the presence of the simvastatin acid methyl ester, identified through NMR spectroscopy and mass spectrometry. researchgate.net

The interconversion between Simvastatin Lactone and Simvastatin Hydroxy Acid is a reversible process, existing in a pH-dependent equilibrium. researchgate.netresearchgate.netnih.gov Under certain conditions, the open-chain hydroxy acid can undergo intramolecular esterification to revert to the closed-lactone form. googleapis.com At lower pH values (acidic conditions), the equilibrium tends to favor the condensation of the hydroxy acid back into the lactone form. googleapis.comnih.gov Conversely, at physiological and alkaline pH, the equilibrium strongly favors the open, active hydroxy acid form. nih.gov The dynamic equilibrium between these two forms is a crucial aspect of simvastatin's chemical profile, influencing its stability and activity in different environments. nih.gov Studies on similar statins have shown that at a pH below 6, an equilibrium that favors the hydroxy acid form is established. nih.gov

Chemical and Environmental Factors Influencing Interconversion

The rate and direction of the interconversion reactions within the simvastatin family are not static but are profoundly influenced by various chemical and environmental factors. These factors can dictate whether the lactone, the hydroxy acid, or other derivatives like the methyl ester are the predominant species.

The composition of the solvent plays a critical role in the stability and transformation of simvastatin. The polarity of the solvent can affect the solubility and dissolution characteristics of the different forms. wjpls.orgresearchgate.net More specifically, the presence of certain alcohols, such as methanol, can directly participate in the chemical reactions. As noted, methanol can react with the Simvastatin Hydroxy Acid to form this compound. researchgate.net The presence of methanol during synthesis or processing is a known source for the formation of this methyl ester derivative as an impurity. nih.gov The modification of simvastatin crystals using different solvent mixtures, including methanol, has been shown to alter the dissolution rate, indicating the strong influence of the solvent environment on the drug's physical and chemical properties. wjpls.org

The pH of the surrounding medium is one of the most significant factors governing the interconversion between Simvastatin Lactone and Simvastatin Hydroxy Acid. researchgate.netnih.govuchile.cl The hydrolysis of the lactone ring is strongly pH-dependent. researchgate.netnih.gov

Acidic Conditions: Under acidic conditions (e.g., pH 4 or lower), the rate of hydrolysis is significantly slower, and the equilibrium favors the closed-lactone form. google.comgoogleapis.comnih.gov However, acid-catalyzed hydrolysis does occur, though at a reduced rate compared to alkaline conditions. uchile.clnih.gov

Neutral and Alkaline Conditions: As the pH increases towards neutral and alkaline levels, the rate of hydrolysis dramatically increases. researchgate.netnih.govuchile.cl At physiological pH (~7.4) and higher, the equilibrium overwhelmingly favors the formation of the active Simvastatin Hydroxy Acid. nih.gov For example, after 24 hours at physiological pH, approximately 87% of Simvastatin Lactone converts to the hydroxy acid form, and this increases to 99% at an alkaline pH of 7.8. nih.gov The reaction can be considered essentially irreversible at a pH greater than 6, as the equilibrium lies so heavily on the side of the hydroxy acid. nih.gov

This pH-dependent behavior is critical, as the acidic environment of the stomach favors the stability of the lactone form, while the more neutral pH of the bloodstream promotes hydrolysis to the active acid form. googleapis.comnih.gov

| Sample Medium | pH | Half-Life (hours) | Reference |

|---|---|---|---|

| PBS | 6.8 | 26.68 ± 0.97 | nih.gov |

| Human Plasma | 6.8 | 36.51 ± 4.37 | nih.gov |

| DMEM | 6.8 | 21.42 ± 2.35 | nih.gov |

This table illustrates that the half-life of Simvastatin Lactone, and thus the rate of its conversion to Simvastatin Hydroxy Acid, is influenced by the pH and the composition of the medium. The conversion is generally faster in slightly acidic to neutral environments compared to more stable conditions, and the rate varies across different biological and experimental media.

Temperature Effects on Reaction Rates and Equilibrium

The interconversion between the lactone and hydroxy acid forms of simvastatin, a critical aspect of its chemical behavior, is significantly influenced by temperature. As with most chemical reactions, an increase in temperature generally leads to an increase in the rate of reaction for the hydrolysis of the simvastatin lactone to its active hydroxy acid form. This relationship is quantifiable through the study of reaction kinetics at various temperatures.

Detailed research into the hydrolytic degradation of simvastatin has demonstrated a clear temperature dependence. The degradation process, which involves the opening of the lactone ring to form the hydroxy acid, follows pseudo-first-order kinetics. The rate of this hydrolysis reaction increases as the temperature is elevated. For instance, studies have shown a significant fold increase in the kinetic rate constants (k) with rising temperatures, indicating a faster conversion from the lactone to the hydroxy acid form at higher temperatures. scispace.comuchile.cl

The Arrhenius equation, which describes the relationship between the rate constant of a chemical reaction and the absolute temperature, can be used to quantify this effect. The activation energy (Ea) for the hydrolysis of simvastatin has been calculated, providing insight into the energy barrier that must be overcome for the reaction to occur. At a pH of 6, the calculated activation energy for the hydrolysis of simvastatin is approximately 19.9 kcal/mol, a value consistent with the cleavage of ester or lactone bonds. scispace.comuchile.cl

The following tables present kinetic data for the hydrolysis of simvastatin at different temperatures, illustrating the impact of temperature on the reaction rate, half-life (t₁/₂), and the time required for 10% of the drug to degrade (t₉₀).

Table 1: Kinetic Parameters for Simvastatin Hydrolysis at pH 6 at Various Temperatures

| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | t₉₀ (h) |

| 50 | 0.0028 | 247.5 | 37.6 |

| 60 | 0.0079 | 87.7 | 13.3 |

| 70 | 0.0192 | 36.1 | 5.5 |

| 80 | 0.0349 | 19.9 | 3.0 |

This table is based on data from a stability study of simvastatin under hydrolytic conditions and illustrates the acceleration of the hydrolysis reaction with increasing temperature. scispace.comuchile.cl

Table 2: Kinetic Parameters for Simvastatin Hydrolysis at pH 7 at Various Temperatures

| Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | t₉₀ (h) |

| 50 | 0.0081 | 85.6 | 13.0 |

| 60 | 0.0270 | 25.7 | 3.9 |

| 70 | 0.0540 | 12.8 | 1.9 |

| 80 | 0.1190 | 5.8 | 0.9 |

This table is based on data from a stability study of simvastatin under hydrolytic conditions. It demonstrates that at a neutral pH, the effect of temperature on the hydrolysis rate remains significant. scispace.comuchile.cl

The equilibrium between the lactone and hydroxy acid forms is also affected by temperature, although the primary influence observed in stability studies is on the rate of the forward reaction (hydrolysis). The negative value of the change in Gibbs free energy (ΔG < 0) for the hydrolysis process indicates that the reaction is spontaneous under the experimental conditions. scispace.com An increase in temperature further favors the formation of the hydroxy acid product from a kinetic standpoint.

It is important to note that while this compound is a member of the simvastatin chemical family, its formation is primarily considered a byproduct of synthetic processes, particularly when methanol is used as a solvent. nih.gov The temperature-dependent interconversion dynamics predominantly focus on the reversible relationship between the simvastatin lactone and its corresponding hydroxy acid.

Mechanistic Investigations and Advanced Studies

Elucidation of Reaction Mechanisms for Methyl Ester Formation

The formation of Simvastatin (B1681759) Hydroxy Acid Methyl Ester is primarily understood as an esterification reaction involving its precursor, Simvastatin Hydroxy Acid, and methanol (B129727). This transformation is particularly noted in the context of analytical studies and as a potential byproduct in synthetic processes where methanol is used as a solvent.

Research into the conversion of statins has shown that in methanolic alkaline solutions, the lactone form of simvastatin can be completely converted to the hydroxy acid form. However, this hydroxy acid can then undergo a further transformation into its corresponding methyl ester. The extent of this subsequent esterification reaction increases as the concentration of methanol rises.

The primary mechanism for the formation of the methyl ester from the carboxylic acid is a nucleophilic acyl substitution. Under alkaline conditions, the methanol can act as a nucleophile (or more potently as the methoxide (B1231860) ion, CH₃O⁻), attacking the electrophilic carbonyl carbon of the carboxylic acid group on Simvastatin Hydroxy Acid. This is followed by the elimination of a water molecule to yield the methyl ester. Conversely, under acidic conditions, the reaction can proceed via the well-known Fischer-Speier esterification mechanism, where the carboxylic acid is protonated, enhancing its electrophilicity for attack by methanol. The presence of Simvastatin Hydroxy Acid Methyl Ester as an impurity in bulk simvastatin is often attributed to the use of methanol in one of the synthetic steps.

Table 1: Conditions Favoring Methyl Ester Formation

| Precursors | Reagents/Solvents | Conditions | Product | Source(s) |

|---|---|---|---|---|

| Simvastatin (Lactone Form) | Methanol, NaOH or KOH | Alkaline | Simvastatin Hydroxy Acid, then this compound |

Computational Chemistry and Molecular Modeling for Reaction Pathway Prediction

While specific computational studies modeling the esterification of Simvastatin Hydroxy Acid to its methyl ester are not prominent in the literature, the use of computational chemistry and molecular modeling is a well-established discipline for predicting reaction pathways for related statin molecules. Techniques such as Density Functional Theory (DFT) are employed to gain theoretical insight into reaction mechanisms, transition states, and activation energies.

For instance, a detailed DFT study was conducted on the pH-dependent interconversion of fluvastatin, a related statin, between its active hydroxy acid form and its inactive lactone form. This study successfully modeled the reaction under both acidic and basic conditions, calculating the activation energy barriers for the interconversion and determining the relative thermodynamic stability of the two forms. The investigation revealed that under acidic conditions, the activation barriers were comparable for both the forward and reverse reactions, while a direct, one-step interconversion was found to be energetically unfavorable due to a high activation barrier.

A similar computational approach could be applied to predict the reaction pathway for the formation of this compound. Such a study would involve:

Modeling the three-dimensional structures of the reactants (Simvastatin Hydroxy Acid and methanol) and the product.

Simulating the reaction environment, including solvent effects and the presence of an acid or base catalyst.

Mapping the potential energy surface of the reaction to identify the lowest-energy pathway.

Calculating the energy of the transition state structure to determine the activation barrier for the esterification process.

This theoretical approach would provide a deeper, molecular-level understanding of the reaction mechanism, complementing experimental findings and helping to predict the conditions under which methyl ester formation is most likely to occur.

Q & A

Q. What are the validated analytical methods for quantifying SIMA and its prodrug simvastatin lactone in biological matrices?

Methodological Answer:

- Use HPLC-MS/MS with isotope-labeled internal standards (e.g., simvastatin-d6 and SIMA-d6) for precise quantification. Plasma, bile, and tissue homogenates should be prepared with 100 mM ammonium acetate (pH 4.5) and extracted via solid-phase extraction (e.g., Oasis HLB cartridges). Calibration curves must cover expected concentration ranges (e.g., 0.1–1000 ng/mL), with validation for specificity, accuracy (85–115%), and precision (CV <15%) .

- Reference USP monographs for chromatographic conditions, such as C18 columns and mobile phases combining acetonitrile with acidic buffers (e.g., 0.1% formic acid) .

Q. How is SIMA synthesized from simvastatin lactone, and what purity controls are required?

Methodological Answer:

- Simvastatin lactone is hydrolyzed enzymatically (e.g., using Cyp2c11/Cyp3a isoforms in rats) or non-enzymatically (via esterases/paraoxonases). Validate conversion efficiency using NMR or HPLC to confirm >98% purity.

- For synthetic routes, reduce lovastatin with lithium hydroxide to yield dihydroxy intermediates, followed by methyl esterification. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and confirm final structure via FT-IR (C=O ester bands) and mass spectrometry .

Advanced Research Questions

Q. How does nonalcoholic steatohepatitis (NASH) alter SIMA pharmacokinetics, and what experimental models are appropriate to study this?

Methodological Answer:

- Use methionine/choline-deficient (MCD) diet-induced NASH in Sprague-Dawley rats. After 8 weeks, administer SIM lactone (1 mg/kg intra-arterially) and collect plasma, bile, and tissues (liver, kidney) at timed intervals. Measure SIMA exposure via AUC and Cmax, noting reduced hepatic OATP1a/1b expression via qPCR or Western blot .

- Address compensatory transport mechanisms by comparing wild-type vs. OATP1a/1b cluster knockout models to isolate transporter-specific effects .

Q. How should researchers resolve contradictory data on SIMA’s metabolic pathways (enzymatic vs. non-enzymatic hydrolysis)?

Methodological Answer:

- Conduct dual-pathway inhibition studies: (1) Use Cyp3a/Cyp2c11 inhibitors (e.g., ketoconazole) to block enzymatic hydrolysis; (2) Apply esterase inhibitors (e.g., paraoxon) to suppress non-enzymatic pathways. Compare SIMA formation rates in plasma and liver microsomes via LC-MS.

- Statistical analysis: Use two-way ANOVA to assess interactions between pathways and Tukey’s post-hoc test for group comparisons. Report effect sizes and confidence intervals .

Q. What in vivo experimental designs minimize variability in SIMA biliary excretion studies?

Methodological Answer:

- Cannulate the common bile duct under urethane anesthesia (1.2 g/kg) and maintain body temperature at 37°C. Collect bile at 15-minute intervals post-dosing. Normalize excretion rates to body weight and liver mass.

- Control for diet-induced variability: Pair-fed control groups must receive methionine/choline-replete diets. Validate NASH progression via histopathology (e.g., hematoxylin/eosin staining for steatosis) .

Methodological Best Practices

Q. How to ensure reproducibility in SIMA metabolism studies across laboratories?

Methodological Answer:

- Adhere to the ARRIVE guidelines for in vivo experiments: Report animal strain, diet composition (e.g., Dyets Inc. MCD diet), and anesthesia protocols. Share raw pharmacokinetic data (e.g., plasma SIMA concentrations) in public repositories like Figshare.

- Include detailed Supplementary Materials with HPLC gradients, primer sequences for OATP quantification, and statistical code (R/Python scripts) .

Q. What statistical approaches are recommended for pharmacokinetic modeling of SIMA exposure?

Methodological Answer:

- Use non-compartmental analysis (NCA) for AUC and half-life calculations (e.g., Phoenix WinNonlin). For compartmental modeling, apply Bayesian hierarchical models to account for inter-individual variability.

- Validate models with goodness-of-fit plots (observed vs. predicted concentrations) and bootstrap resampling (n=1000) to estimate parameter confidence intervals .

Safety and Compliance

Q. What safety protocols are critical when handling SIMA in preclinical studies?

Methodological Answer:

- Follow GHS guidelines: Use PPE (gloves, lab coats) and chemical fume hoods for weighing/powder handling. Store SIMA in desiccators at -20°C to prevent hydrolysis.

- For in vivo dosing, prepare lactone formulations in 10% ethanol/45% propylene glycol to enhance solubility. Document adverse events (e.g., myopathy) via serum creatine kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.